2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4S/c1-25-15-5-3-2-4-11(15)14-9-26-17(19-14)20-16(22)12-8-10(21(23)24)6-7-13(12)18/h2-9H,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCKUODNZKNGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2-methoxybenzaldehyde under acidic conditions.
Nitration: The benzamide core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Coupling Reaction: The final step involves coupling the thiazole derivative with the nitrated and chlorinated benzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for nitration and chlorination steps to ensure safety and efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide.
Reduction: Formation of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. Additionally, the thiazole ring may interact with biological receptors, modulating their function.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core :
- Benzoxazole derivatives (e.g., 8g ) exhibit superior PPARγ agonism (IC50 = 1.6 nM) compared to benzamide-only analogs, likely due to improved binding via π-π stacking and hydrogen bonding with the heterocyclic core .
- Thiazole-containing compounds (e.g., Target, 10 ) may favor RORγ modulation, as seen in structurally related nitazoxanide derivatives that inhibit PFOR via thiazole-amide interactions .
Substituent Effects: Electron-donating groups (e.g., methoxy) enhance solubility and receptor binding. For example, the 2-methoxyphenyl group in the target compound may improve pharmacokinetics compared to non-polar substituents . Bulky substituents (e.g., isopropyl in 2IP6MP) reduce efficacy, as seen in their inability to induce G6PC expression, likely due to steric hindrance .
Pharmacological Implications
- PPARγ Agonists: Benzoxazole analogs like 8g demonstrate nanomolar potency, making them candidates for metabolic disorder therapeutics .
- RORγ Modulators : Thiazole derivatives (e.g., Target) may exploit similar mechanisms to nitazoxanide, which inhibits anaerobic metabolism via PFOR binding .
- Structure-Activity Relationship (SAR) :
Biological Activity
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is a complex organic compound that has attracted significant attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 393.81 g/mol. The compound features a thiazole ring, a nitro group, and a chloro substituent that contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, particularly monooxygenases involved in oxidative metabolism. This inhibition can alter metabolic pathways critical for cell survival and proliferation.
- Apoptosis Induction : The compound can induce apoptosis in cancer cell lines by activating caspases and other apoptotic pathways. This effect is particularly noted in studies involving breast cancer (MCF-7) and colon cancer (HT-29) cell lines .
- Gene Expression Modulation : It influences gene expression related to cell cycle regulation and stress responses, further contributing to its anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Below is a summary of findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 17 | Apoptosis induction |
| HT-29 | 9 | Enzyme inhibition |
| HeLa | 0.63 - 0.85 | Cell cycle arrest |
These findings highlight the compound's potential as an anticancer agent, particularly through its ability to induce apoptosis and inhibit key metabolic enzymes.
Case Studies
Several case studies have demonstrated the efficacy of this compound in vitro:
- MCF-7 Breast Cancer Cells : In a study evaluating the effects on MCF-7 cells, treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
- HT-29 Colon Cancer Cells : The compound showed potent inhibitory effects on HT-29 cells with an IC50 value of 9 nM, indicating its potential as a therapeutic agent for colon cancer treatment .
- HeLa Cells : In HeLa cells, the compound exhibited cytotoxic effects with IC50 values ranging from 0.63 to 0.85 µM, demonstrating its broad-spectrum anticancer activity .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest favorable absorption characteristics:
- Human Intestinal Absorption : High probability (0.975)
- Blood-Brain Barrier Penetration : Moderate probability (0.978)
However, safety assessments indicate potential toxicity as it has shown positive results in Ames tests for mutagenicity .
Q & A
Q. Table 1: Representative Hydrogen Bonds (from analogous compounds)
| Donor–H···Acceptor | Distance (Å) | Symmetry Operation |
|---|---|---|
| N1–H1···N2 (thiazole) | ~2.8 | -x+2, -y+1, -z+1 |
| C4–H4···O3 (nitro) | ~3.1 | x+1, y, z |
Basic: What biological activities are associated with this compound?
Methodological Answer:
- Anticancer Activity : Evaluated against NCI-60 cancer cell lines, showing selectivity for melanoma (GI < 1 µM) via topoisomerase inhibition .
- Enzyme Inhibition : The nitro group enhances binding to pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic pathogens, with IC values comparable to nitazoxanide derivatives .
- Assay Design : Use ATP-based cell viability assays (e.g., CellTiter-Glo) and include controls (e.g., cisplatin for cytotoxicity validation) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) data. SHELXL refines thermal parameters and occupancy ratios for disordered groups (e.g., methoxy orientations) .
- Hydrogen Bond Networks : Identify non-classical interactions (e.g., C–H···O/N) stabilizing the amide-thiazole conformation, critical for molecular packing .
- Validation : R-factor convergence (<0.05) and Fourier difference maps ensure model accuracy.
Advanced: How do substituent modifications influence structure-activity relationships (SAR)?
Methodological Answer:
- Nitro Group : Essential for redox-mediated cytotoxicity; replacement with cyano or trifluoromethyl reduces activity .
- Methoxy Position : Para-substitution on the phenyl ring improves solubility but decreases metabolic stability compared to ortho-substitution .
- Thiazole Core : Fluorination at C4 increases lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration in neuro-oncology models .
Q. Table 2: SAR Trends in Analogous Compounds
| Modification | Biological Impact | Reference |
|---|---|---|
| Nitro → Cyano | Loss of topoisomerase inhibition | |
| Methoxy (ortho → para) | Reduced metabolic stability | |
| Thiazole fluorination | Increased logP (+0.8) |
Advanced: What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (pH 1–10, 37°C). The compound is stable at pH 7.4 but degrades in acidic conditions (t < 24 hrs at pH 2) due to amide hydrolysis .
- Light Sensitivity : Store in amber vials; nitro groups undergo photodegradation (λmax 320 nm) .
- Formulation : Encapsulation in PEGylated liposomes reduces aggregation in aqueous media .
Advanced: How does this compound interact with enzyme active sites?
Methodological Answer:
- PFOR Inhibition : The amide anion mimics the natural substrate (pyruvate), forming hydrogen bonds with Arg114 and His256 residues (molecular docking, PDB: 1FX9) .
- Kinetic Studies : Use surface plasmon resonance (SPR) to determine binding kinetics (K ~50 nM) and competitive inhibition assays with coenzyme A .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
